L-PGDS Inhibition Potency
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (designated AT-56) demonstrates quantifiable potency as a selective L-PGDS inhibitor with an IC50 of 95 μM and Ki of 75 μM [1]. In contrast, the structurally distinct H-PGDS inhibitor TAS 205 shows no meaningful inhibition of L-PGDS at concentrations up to 100 μM . This demonstrates that AT-56 provides measurable L-PGDS inhibition where TAS 205 is essentially inactive.
| Evidence Dimension | L-PGDS Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 95 μM, Ki = 75 μM |
| Comparator Or Baseline | TAS 205: No significant inhibition at 100 μM |
| Quantified Difference | >5-fold difference (estimated lower limit) |
| Conditions | In vitro enzyme inhibition assay (L-PGDS) |
Why This Matters
This potency difference dictates compound selection for L-PGDS target engagement studies, as TAS 205 would be an inappropriate tool for this specific target.
- [1] TargetMol. AT-56 Product Information. Available at: https://www.targetmol.cn/search?keyword=AT-56&st=cpd. Accessed 2025. View Source
